2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
CAS No.: 1189749-55-0
Cat. No.: VC2637073
Molecular Formula: C13H9N3O2S
Molecular Weight: 271.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189749-55-0 |
|---|---|
| Molecular Formula | C13H9N3O2S |
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | 2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) |
| Standard InChI Key | LLPYDLLSSUPBFA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O |
Introduction
Physical and Chemical Properties
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is characterized by specific physicochemical properties that contribute to its biological activity and synthetic utility. Understanding these properties is crucial for researchers working with this compound in various applications.
Basic Identification Parameters
The compound can be precisely identified through various parameters as detailed in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1189749-55-0 |
| Molecular Formula | C₁₃H₉N₃O₂S |
| Molecular Weight | 271.30 g/mol |
| IUPAC Name | 2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid |
| InChI | InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) |
| InChIKey | LLPYDLLSSUPBFA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O |
Physicochemical Properties
The compound exhibits several important physicochemical properties that influence its behavior in biological systems and chemical reactions:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 271.04154771 Da | PubChem |
These properties contribute to the compound's solubility profile, membrane permeability, and potential for interaction with biological targets, making it a promising candidate for drug development research.
Structural Characteristics
The structure of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid features several distinct components that contribute to its chemical behavior and biological activity.
Structural Components
The compound consists of three main structural components:
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A quinoline moiety - a bicyclic aromatic heterocycle containing a nitrogen atom
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A thiazole ring - a five-membered heterocycle containing nitrogen and sulfur atoms
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A linking amino group connecting the quinoline and thiazole moieties
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A carboxylic acid functional group at the fourth position of the thiazole ring
The presence of these heterocyclic components, particularly the quinoline and thiazole rings, contributes significantly to the compound's biological activities. These structural features enable the molecule to interact with various biological targets, including enzymes and DNA, which may explain its observed antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid involves complex multi-step organic reactions that require precise control of reaction conditions.
General Synthetic Approach
The synthesis typically follows a sequential process:
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Preparation of the quinoline derivative
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Formation of the thiazole ring
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Introduction of the carboxylic acid functional group
These reactions often require specific catalysts and solvents to ensure high yield and purity. The synthetic routes must be carefully designed to achieve regioselectivity in the formation of the desired product.
Industrial Production Considerations
For larger-scale production, the synthesis may employ:
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Continuous flow reactors
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Automated synthesis systems
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Optimized reaction conditions to reduce waste and increase efficiency
The industrial production methods are designed to address challenges related to scaling up complex organic syntheses while maintaining product quality and purity.
Chemical Reactivity
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid can participate in various chemical reactions, primarily due to the reactive functional groups present in its structure.
Common Reaction Types
The compound can undergo several types of chemical transformations:
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Oxidation: Introduction of oxygen-containing functional groups
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Reduction: Removal of oxygen-containing functional groups or introduction of hydrogen
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Substitution: Replacement of one functional group with another
These reactions are influenced by the electronic properties of both the thiazole ring and the quinoline moiety, which affect the reactivity of the molecule as a whole.
Reagents and Conditions
Common reagents used in reactions involving 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid include:
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Oxidizing agents such as potassium permanganate
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Reducing agents like sodium borohydride
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Various nucleophiles for substitution reactions
The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed, while minimizing side reactions that might lead to unwanted byproducts.
Biological Activities
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has demonstrated several promising biological activities that suggest potential therapeutic applications.
Anticancer Activity
Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| U251 | Glioblastoma | <10 |
| WM793 | Melanoma | <10 |
These findings indicate strong antiproliferative activity, suggesting potential applications in cancer treatment research.
Other Biological Activities
In addition to its anticancer properties, research suggests that 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid may possess:
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Antimicrobial activity
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Anti-inflammatory properties
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Enzyme inhibitory effects
These diverse biological activities make the compound an interesting subject for further investigation in medicinal chemistry research.
Structure-Activity Relationship
The biological activities of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid are closely related to its structural features, with specific moieties contributing to different aspects of its activity.
Key Structural Determinants of Activity
Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances the compound's biological activity:
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The quinoline moiety contributes to DNA intercalation properties
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The thiazole ring provides conformational rigidity and specific binding interactions
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The amino linking group facilitates hydrogen bonding with target proteins
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The carboxylic acid group may participate in ionic interactions with positively charged amino acid residues in target proteins
Understanding these relationships is crucial for the rational design of more potent and selective derivatives with improved pharmacological properties.
Research Applications
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has diverse applications across several scientific disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, the compound serves as:
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A lead compound for developing novel anticancer agents
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A structural scaffold for designing antimicrobial compounds
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A starting point for anti-inflammatory drug development
Chemical Research Applications
Beyond medicinal applications, the compound is utilized in:
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Synthetic organic chemistry as a building block for more complex molecules
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Materials science for the development of new functional materials
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Catalysis research, where similar structures have shown promising activity
This versatility in application highlights the importance of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid in both fundamental and applied research.
Mechanism of Action
The biological effects of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid appear to be mediated through several molecular mechanisms.
Proposed Mechanisms
Research findings suggest that the compound may exert its biological activities through:
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Inhibition of specific enzymes involved in cell proliferation
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Interference with DNA synthesis and replication
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Modulation of signaling pathways involved in cell survival and apoptosis
The exact molecular targets and pathways affected by the compound may vary depending on the biological system and the specific activity being investigated.
Comparison with Similar Compounds
To better understand the unique properties and potential advantages of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, it is informative to compare it with structurally related compounds.
Comparison with Other Thiazole Derivatives
Several thiazole derivatives have been studied for their biological activities, including:
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2-[(Pyridin-3-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 1283108-40-6)
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2-(Phenylamino)thiazole-4-carboxylic acid (CAS: 165683-01-2)
The quinoline moiety in 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid may confer enhanced biological activity compared to these related compounds, particularly in terms of anticancer properties. The extended aromatic system of quinoline potentially provides stronger interactions with biological targets such as DNA or proteins .
Structural Analogs with Modified Properties
Research has also investigated more complex derivatives, such as:
This compound represents a structural elaboration of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, with additional functional groups that may modulate its biological activity and physicochemical properties.
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